N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
Description
Historical Evolution of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
The 1,3,4-oxadiazole ring, characterized by a five-membered structure containing one oxygen and two nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its discovery in the mid-20th century. Early synthetic routes, such as the cyclodehydration of diacylhydrazines using phosphorus oxychloride or thionyl chloride, laid the groundwork for exploring its biological potential. The 1960s marked a turning point with the recognition of 1,3,4-oxadiazoles as bioisosteres for ester and amide groups, enabling enhanced metabolic stability and receptor binding affinity in drug candidates.
By the 1980s, derivatives like nesapidil (a vasodilator) and zibotentan (an anticancer agent) demonstrated the scaffold’s clinical relevance. The advent of computational modeling in the 2000s further accelerated structure-activity relationship (SAR) studies, particularly in optimizing antibacterial and antiviral profiles. For instance, QSAR analyses of 1,3,4-oxadiazole-substituted hydrazides revealed strong correlations between electron-withdrawing substituents and enhanced antimicrobial activity.
Position of N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2-(Phenylsulfanyl)Acetamide within Contemporary Research
This compound epitomizes modern strategies to hybridize privileged pharmacophores. The 3-methoxyphenyl group at position 5 of the oxadiazole ring introduces electron-donating effects, potentially modulating π-π stacking interactions with biological targets. Concurrently, the phenylsulfanylacetamide side chain at position 2 enhances lipophilicity, a critical factor in overcoming the outer membrane barriers of Gram-negative bacteria. Recent electrophilic substitution studies highlight the sulfur atom’s role in facilitating hydrogen bonding with enzyme active sites, as observed in peptide deformylase inhibitors.
Table 1: Structural Features and Hypothesized Biological Roles
Significance of 1,3,4-Oxadiazole Scaffold in Drug Discovery
The scaffold’s versatility stems from its dual hydrogen bond acceptor sites (N3 and O1) and planar geometry, enabling interactions with diverse biological targets. For example:
- Antibacterial Applications : Derivatives inhibit peptide deformylase (PDF), an essential enzyme in bacterial protein maturation, by coordinating with the active-site zinc ion via the oxadiazole nitrogen.
- Antiviral Mechanisms : Substituents at position 5, such as the 3-methoxyphenyl group, have shown affinity for HIV-1 reverse transcriptase through hydrophobic pocket occupancy.
- Neurotherapeutic Potential : 2,5-Diphenyl-1,3,4-oxadiazoles demonstrate β-amyloid plaque binding in Alzheimer’s models, attributed to the scaffold’s planar rigidity and halogen-binding capacity.
Electrochemical synthesis advancements, such as the electrocatalytic cyclization of aldehydes and hydrazides, have further streamlined the production of non-symmetric derivatives like the subject compound.
Research Trends in Sulfanylacetamide-Substituted Heterocycles
The integration of sulfanylacetamide groups into heterocycles addresses longstanding challenges in optimizing solubility and target selectivity. Key trends include:
- Thioether Linkage Optimization : The –S– bridge in phenylsulfanylacetamide enhances resistance to oxidative degradation compared to oxygen analogs, as evidenced by stability studies in hepatic microsomes.
- Conformational Restriction : Fixed orientations of the acetamide tail, achieved through steric hindrance from the 3-methoxyphenyl group, improve binding to shallow enzyme clefts.
- Dual-Targeting Strategies : Recent work combines sulfanylacetamide-oxadiazoles with known pharmacophores (e.g., coumarin or pyridine), yielding multitarget inhibitors for polypharmacological applications.
Table 2: Comparative Analysis of Sulfanyl-Substituted Heterocycles
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-7-5-6-12(10-13)16-19-20-17(23-16)18-15(21)11-24-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMAQAGJYILUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate to form the intermediate thiosemicarbazide, which is then cyclized in the presence of an oxidizing agent like iodine to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.
Amines: Resulting from the reduction of the oxadiazole ring.
Halogenated Derivatives: Produced through electrophilic substitution reactions on the aromatic rings.
Scientific Research Applications
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and epidermal growth factor receptor (EGFR), which are involved in various cellular processes.
Pathways Involved: By inhibiting these enzymes, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like 4-chlorophenyl (e.g., in ), which may reduce metabolic stability but enhance antimicrobial activity.
- Heterocyclic vs. Aromatic Substituents : Compounds with indole () or benzodioxol () groups exhibit distinct electronic profiles, influencing binding to targets like MMP-9 or serum albumin.
Comparison with Target Compound :
- The phenylsulfanyl moiety may enhance membrane permeability, a critical factor in cytotoxic activity.
Physicochemical and Analytical Data
Insights :
- The target compound’s higher molar mass (341.38 vs. 331.35 in ) reflects the bulkier 3-methoxyphenyl group, which may reduce aqueous solubility compared to furyl-containing analogs.
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents :
- Acetamide Modifications :
- Phenylsulfanyl : May confer redox-modulating properties due to the sulfur atom.
- Pyrazinyl/Pyridinyl : Enhances hydrogen bonding in docking studies ().
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse scientific studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methoxy group at the 3-position of the phenyl ring and a phenylsulfanyl moiety. The molecular formula is with a molecular weight of approximately 268.27 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on oxadiazole derivatives have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | MRSA | TBD |
The mechanism behind the antimicrobial activity of oxadiazoles is believed to involve inhibition of biofilm formation and interference with bacterial gene expression .
Anticancer Properties
In addition to its antimicrobial potential, this compound has been studied for its anticancer properties. It has been suggested that the oxadiazole moiety can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines .
Table 2: Cytotoxicity Studies
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 25 | 70% |
| HepG2 (Liver Cancer) | 30 | 65% |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.
Enzyme Inhibition
Research has indicated that oxadiazole derivatives can inhibit key enzymes involved in cellular processes. For instance, they may inhibit topoisomerases or kinases that are crucial for DNA replication and repair in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of oxadiazole derivatives in treating infections and cancers. One notable study demonstrated that a related compound significantly reduced tumor growth in animal models while exhibiting minimal toxicity to normal cells .
Case Study Summary
- Study Focus : Efficacy of oxadiazole derivatives in cancer treatment.
- Findings : Significant reduction in tumor size with low cytotoxicity.
- : Supports further investigation into clinical applications.
Q & A
Q. Critical Parameters :
Q. Basic Research Focus
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Lipoxygenase or cyclooxygenase inhibition assays using spectrophotometric monitoring .
Q. Table 2: Standard Assay Conditions
| Assay Type | Protocol | Reference |
|---|---|---|
| Antimicrobial | 96-well plate, 24h incubation, OD₆₀₀ measurement | |
| Anticancer | 48h exposure, DMSO controls, IC₅₀ via nonlinear regression |
How can researchers address contradictions in reported biological activities of oxadiazole derivatives?
Advanced Research Focus
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) .
- Structural nuances : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-methylphenyl analogs) using SAR studies .
- Data validation : Replicate studies under identical conditions and cross-validate with orthogonal assays (e.g., apoptosis vs. cytotoxicity assays) .
Example : A 2025 study found that 3-methoxyphenyl derivatives showed stronger anticancer activity than 4-methyl analogs due to enhanced membrane permeability .
What strategies optimize reaction conditions for scale-up synthesis?
Q. Advanced Research Focus
- Catalyst screening : Zeolite (Y-H) improves yield in coupling steps by reducing side-product formation .
- Solvent-free reactions : Microwave-assisted synthesis reduces time (e.g., 2h vs. 12h for oxadiazole formation) .
- Flow chemistry : Continuous flow systems enhance reproducibility in multi-step syntheses .
Q. Table 3: Scale-Up Optimization
| Parameter | Small Scale (mg) | Pilot Scale (g) | Reference |
|---|---|---|---|
| Yield | 75% | 68% | |
| Purity | 95% | 93% | |
| Time | 12h | 10h (microwave) |
How can computational methods aid in understanding structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Docking studies : Predict binding affinities to target enzymes (e.g., COX-2) using AutoDock Vina .
- QSAR modeling : Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with bioactivity .
- MD simulations : Assess stability of ligand-receptor complexes over 100ns trajectories .
Example : A 2025 QSAR model highlighted that electron-withdrawing groups on the phenylsulfanyl moiety enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
